4-Chloro-2-ethoxyquinoline
Overview
Description
4-Chloro-2-ethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethoxyquinoline typically involves the reaction of 2-ethoxyaniline with phosphorus oxychloride (POCl3) and subsequent cyclization . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline derivatives with different functional groups .
Scientific Research Applications
4-Chloro-2-ethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition results in the accumulation of DNA breaks and ultimately leads to cell death .
Comparison with Similar Compounds
- 2-Chloroquinoline
- 4-Chloro-2-methoxyquinoline
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde
Uniqueness: 4-Chloro-2-ethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Properties
IUPAC Name |
4-chloro-2-ethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEWYQHHTOEPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356476 | |
Record name | 4-Chloro-2-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91348-94-6 | |
Record name | 4-Chloro-2-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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